molecular formula C23H23N7O3S B2937793 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)oxalamide CAS No. 1021092-93-2

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)oxalamide

Cat. No. B2937793
CAS RN: 1021092-93-2
M. Wt: 477.54
InChI Key: KZJCBEGLPMJPTK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a thiadiazole ring, and an oxalamide group. Imidazole rings are present in many biologically active molecules, such as the amino acid histidine and the hormone histamine . Thiadiazole is a heterocyclic compound that also appears in various pharmaceuticals . Oxalamide is a functional group containing a carbonyl (C=O), an amine (NH2), and an ether (R-O-R’).


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the imidazole ring can act as a nucleophile in substitution reactions .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties. Its potential biological activity could also be explored, given the presence of functional groups found in other biologically active compounds .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3S/c1-33-19-9-7-18(8-10-19)27-23-29-28-22(34-23)16-3-5-17(6-4-16)26-21(32)20(31)25-11-2-13-30-14-12-24-15-30/h3-10,12,14-15H,2,11,13H2,1H3,(H,25,31)(H,26,32)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJCBEGLPMJPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)oxalamide

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